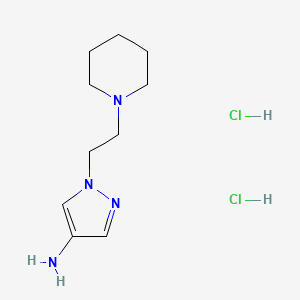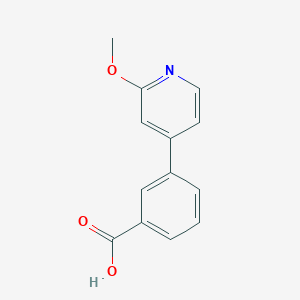
3-(2-Methoxypyridin-4-yl)benzoic acid
描述
3-(2-Methoxypyridin-4-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₁NO₃ It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-methoxypyridin-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 2-methoxypyridine-4-boronic acid can be coupled with 3-bromobenzoic acid under mild conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(2-Methoxypyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: 3-(2-Hydroxypyridin-4-yl)benzoic acid.
Reduction: 3-(2-Methoxypyridin-4-yl)benzyl alcohol.
Substitution: Various halogenated derivatives of this compound.
科学研究应用
3-(2-Methoxypyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials, such as polymers and coordination complexes.
作用机制
The mechanism of action of 3-(2-Methoxypyridin-4-yl)benzoic acid depends on its application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes. The methoxy group and the pyridine ring can interact with the active site of enzymes, altering their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
3-(2-Hydroxypyridin-4-yl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methylpyridin-4-yl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.
3-(2-Chloropyridin-4-yl)benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
3-(2-Methoxypyridin-4-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and can be easily modified to introduce other functional groups, making it a versatile compound in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
3-(2-methoxypyridin-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-8-10(5-6-14-12)9-3-2-4-11(7-9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPAZCCWINVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


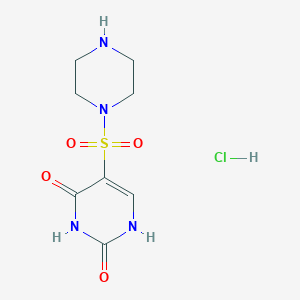
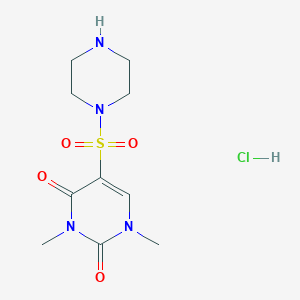
![methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431906.png)
![methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1431908.png)
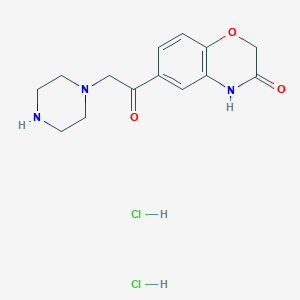
![2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431910.png)

![4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431913.png)
![7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide](/img/structure/B1431915.png)
![Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431917.png)
![1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1431919.png)
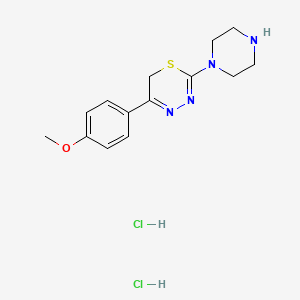
![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B1431925.png)
